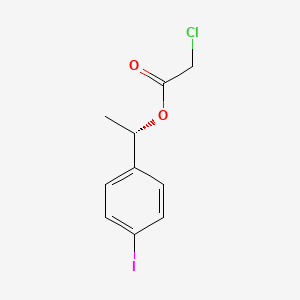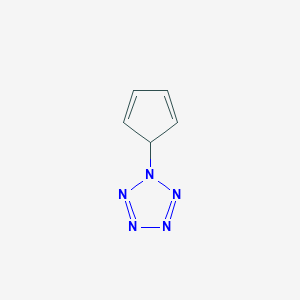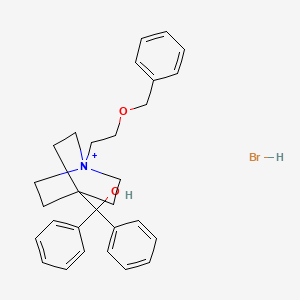
Umeclidinium hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Umeclidinium hydrobromide is a long-acting muscarinic antagonist used primarily for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is known for its ability to inhibit the binding of acetylcholine to muscarinic receptors in the airway smooth muscle, thereby preventing bronchoconstriction and facilitating easier breathing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of umeclidinium hydrobromide involves several key steps:
Reaction of Ethyl Isonipecotate with 1-Bromo-2-Chloroethane: This reaction occurs in the presence of an organic base in a solvent to form ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
Formation of Ethyl 1-Azabicyclo[2.2.2]Octane-4-Carboxylate: This intermediate is formed by reacting ethyl 1-(2-chloroethyl)piperidine-4-carboxylate with lithium diisopropylamide in a solvent.
Reaction with Phenyl Lithium: The intermediate is then reacted with phenyl lithium to form 1-azabicyclo[2.2.2]oct-4-yl (diphenyl)methanol.
Industrial Production Methods
Industrial production of this compound typically involves the use of Grignard reagents instead of lithium reagents, which are more cost-effective and easier to handle. The reaction conditions are mild, usually around 0-5°C, and the process can be carried out using standard industrial equipment .
Análisis De Reacciones Químicas
Types of Reactions
Umeclidinium hydrobromide primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. Conditions typically involve the use of organic solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present in the molecule.
Aplicaciones Científicas De Investigación
Umeclidinium hydrobromide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of muscarinic antagonists and their interactions with receptors.
Biology: Research involving this compound focuses on its effects on cellular signaling pathways and receptor binding.
Medicine: It is extensively studied for its therapeutic potential in treating respiratory diseases such as COPD and asthma.
Industry: This compound is used in the development of inhalation therapies and other pharmaceutical formulations
Mecanismo De Acción
Umeclidinium hydrobromide exerts its effects by blocking the muscarinic subtype 3 (M3) receptors in the airway smooth muscle. This inhibition prevents the binding of acetylcholine, a neurotransmitter responsible for bronchoconstriction. By blocking this interaction, this compound helps to relax the airway muscles, thereby improving airflow and reducing symptoms of COPD .
Comparación Con Compuestos Similares
Similar Compounds
Tiotropium Bromide: Another long-acting muscarinic antagonist used for COPD treatment.
Aclidinium Bromide: Similar in function but with a shorter duration of action compared to umeclidinium hydrobromide.
Glycopyrronium Bromide: Also used for COPD, but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its high affinity for M3 receptors and its long duration of action, making it particularly effective for once-daily dosing in COPD management .
Propiedades
Fórmula molecular |
C29H35BrNO2+ |
|---|---|
Peso molecular |
509.5 g/mol |
Nombre IUPAC |
diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;hydrobromide |
InChI |
InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1; |
Clave InChI |
PEJHHXHHNGORMP-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


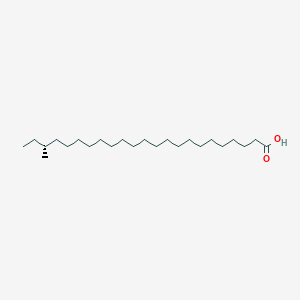

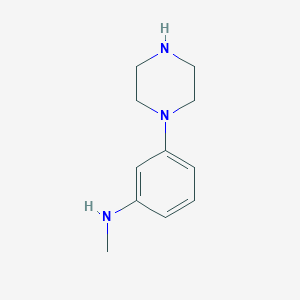
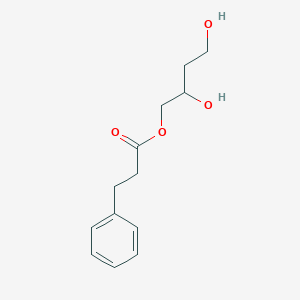
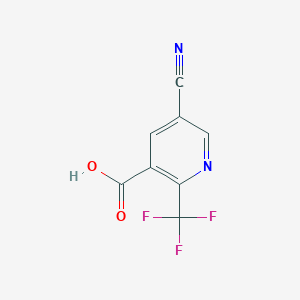
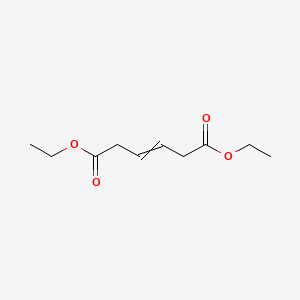
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid](/img/structure/B12518966.png)
![(4R)-4-{[(4-Nitrophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12518967.png)
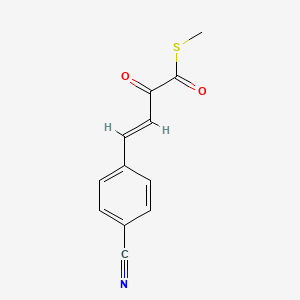
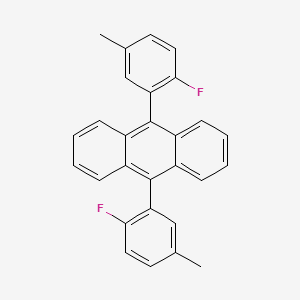
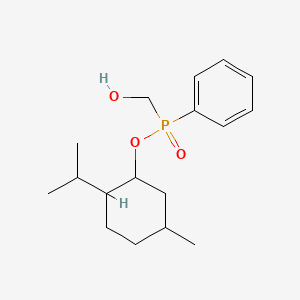
![[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile](/img/structure/B12519005.png)
